Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a methoxy-substituted phenyl group at position 3 and a 2-methoxyacetamido substituent at position 5. Its structure combines electron-donating methoxy groups with a rigid bicyclic core, influencing both physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-28-19(25)16-13-10-29-17(20-14(23)9-26-2)15(13)18(24)22(21-16)11-5-7-12(27-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPQJFHXLBBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 302.33 g/mol
Its structure includes a thieno[3,4-d]pyridazine core, which is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that thieno[3,4-d]pyridazine derivatives can inhibit the growth of various bacterial strains. The specific compound may also demonstrate similar effects, potentially acting against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several thieno[3,4-d]pyridazine derivatives have been studied for their anticancer properties. The presence of methoxy groups in the structure enhances the lipophilicity of the compound, which may improve its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
A study published in Journal of Medicinal Chemistry highlighted that modifications on the thieno[3,4-d]pyridazine scaffold could lead to increased potency against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess similar anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It could modulate signaling pathways associated with inflammation and immune response.
Research Findings and Case Studies
A comprehensive review of available literature reveals significant findings regarding the biological activity of this compound:
These studies underline the potential therapeutic applications of this compound in treating infections and cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural analogs differ in substituents at positions 3 (aryl group) and 5 (amino or acylated amino group). These modifications significantly impact electronic, steric, and pharmacokinetic properties:
Key Research Findings
Substituent-Driven Activity : Fluorine and chlorine at position 3 improve inhibitory potency against tau aggregation by 20–30% compared to methoxy groups, but reduce solubility .
Thermal Stability: Methoxy-substituted compounds exhibit higher thermal stability (decomposition >250°C) than halogenated analogs, as noted in dihydrothienopyridazine derivatives .
Crystallography : SHELX software () has been pivotal in resolving the crystal structures of similar compounds, confirming substituent orientation and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
